molecular formula C20H22N2O3 B2600543 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide CAS No. 1005300-89-9

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide

Cat. No.: B2600543
CAS No.: 1005300-89-9
M. Wt: 338.407
InChI Key: WGVNWFDNUKRULW-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, and a cyclopentanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide typically involves multi-step organic reactions One common route includes the initial formation of the furan-2-carbonyl intermediate, followed by its coupling with a tetrahydroquinoline derivativeSpecific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the tetrahydroquinoline moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.

Major Products

The major products formed from these reactions include various substituted furans, reduced alcohol derivatives, and substituted tetrahydroquinoline compounds.

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, modulating their activity. The tetrahydroquinoline moiety may enhance the compound’s binding affinity and specificity, while the cyclopentanecarboxamide group can influence the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide
  • N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide

Uniqueness

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and tetrahydroquinoline moiety allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19(15-5-1-2-6-15)21-16-10-9-14-7-3-11-22(17(14)13-16)20(24)18-8-4-12-25-18/h4,8-10,12-13,15H,1-3,5-7,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVNWFDNUKRULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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